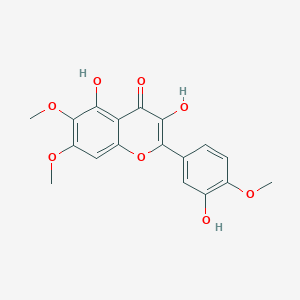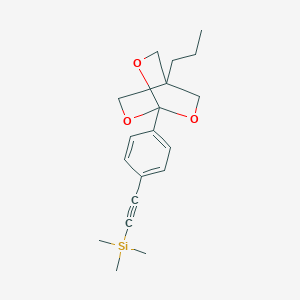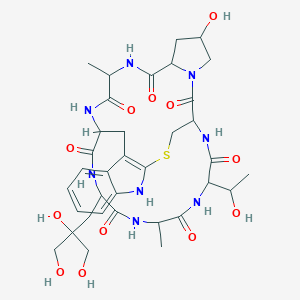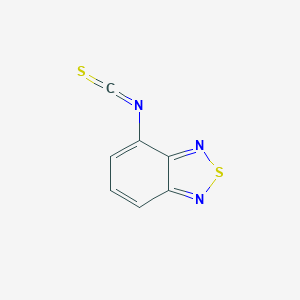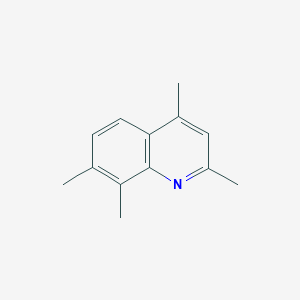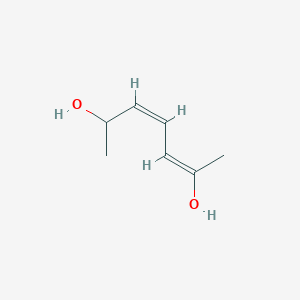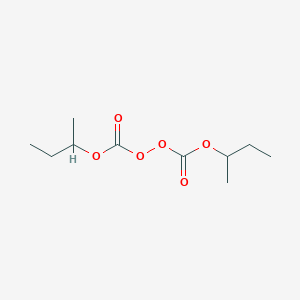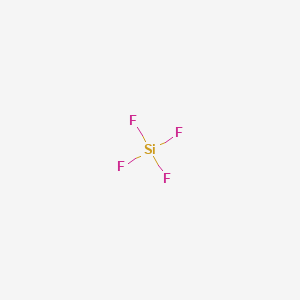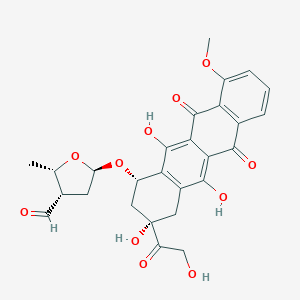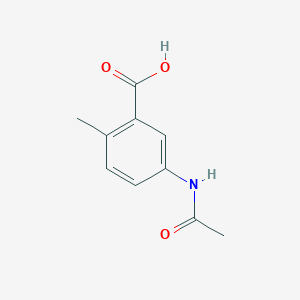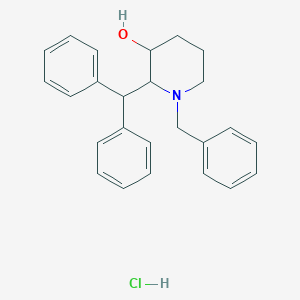![molecular formula C189H284N54O56S B013111 [Leu31,Pro34]-Neuropeptide Y (human, rat) CAS No. 132699-73-1](/img/structure/B13111.png)
[Leu31,Pro34]-Neuropeptide Y (human, rat)
Übersicht
Beschreibung
[Leu31,Pro34]-Neuropeptide Y is a synthetic analog of the 36-amino acid peptide neuropeptide Y, with modifications at positions 31 and 34. These modifications confer specificity for the Y1 receptor subtype, making it a valuable tool for studying NPY's role in various physiological processes without activating Y2 receptors (Fuhlendorff et al., 1990).
Synthesis Analysis
The synthesis of [Leu31,Pro34]-Neuropeptide Y involves solid-phase peptide synthesis techniques, which result in complex crudes that require careful purification. Capillary zone electrophoresis combined with mass spectrometry has been utilized to characterize the synthesis products, revealing the presence of acetylated peptide sequences and highlighting the challenges in achieving pure peptide synthesis (Zaramella et al., 1995).
Molecular Structure Analysis
The specificity of [Leu31,Pro34]-Neuropeptide Y for the Y1 receptor is attributed to its molecular structure, which allows it to selectively bind to and activate this receptor subtype without significant activity at the Y2 receptor. This specificity has been demonstrated in various human and rat cell lines, providing insights into the receptor's physiological importance (Fuhlendorff et al., 1990).
Wissenschaftliche Forschungsanwendungen
Analgesic and Anxiolytic Effects : Microinjection of [Leu31,Pro34]-NPY into the periaqueductal gray in rats produces both analgesic and anxiolytic effects, potentially reducing pain and anxiety (Vázquez-León et al., 2017).
Cardiomyocyte Hypertrophy : This peptide stimulates cardiomyocyte hypertrophy in rats by increasing protein synthesis rate and inducing beta-myosin heavy chain expression (Liu Qicai, 2008).
Y1 Receptor Agonist : [Leu31, Pro34]NPY is a specific Y1 receptor agonist, useful for delineating the physiological importance of Y1 receptors in various cell types (Fuhlendorff et al., 1990).
Neurological Effects : It inhibits potassium-stimulated glutamate release in rat hippocampal slices through Y2 receptors, potentially playing a role in epilepsy (Greber et al., 1994).
Gastrointestinal Applications : NPY and its selective NPY1 receptor agonist, [Leu31,Pro34]NPY, reduce gastric acid output and damage, with [Leu31,Pro34]NPY showing greater inhibition of secretion and ulcer reduction (Penner et al., 1993).
Receptor Subtypes Identification : [Leu31-Pro34] NPY selectively inhibits binding in the cerebral cortex, thalamic nuclei, and brainstem, indicating a distinct subtype of neuropeptide Y receptor in the rat brain (Gehlert et al., 1992).
Vascular Effects : NPY can both constrict and dilate rat middle cerebral arteries, indicating its role in vascular regulation (You et al., 2001).
Endocrine Functions : It stimulates aldosterone secretion in rat adrenal capsule/zona glomerulosa, suggesting a role in regulating aldosterone secretion in the kidney (Bernet et al., 1994).
Brain Development and Maturation : The NPY Y1 receptor plays an important role in early brain development and maturation, with its early embryonic expression suggesting a role in these processes (Tong et al., 1997).
Receptor Antagonism and Modulation : BIBP3226, a non-peptide neuropeptide Y Y1 receptor antagonist, blocks the NPY Y1 receptor-induced modulation of alpha 2-adrenoceptors in the rat nucleus tractus solitarii (Yang et al., 1996).
Eigenschaften
IUPAC Name |
(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C189H284N54O56S/c1-15-95(8)149(179(293)233-129(82-141(192)252)167(281)224-123(74-93(4)5)163(277)225-124(75-94(6)7)170(284)238-150(100(13)246)180(294)221-120(31-21-66-207-189(201)202)184(298)242-70-25-35-139(242)176(290)219-115(30-20-65-206-188(199)200)156(270)222-121(151(194)265)77-102-39-49-108(248)50-40-102)237-171(285)127(80-105-45-55-111(251)56-46-105)228-166(280)128(81-106-87-203-91-209-106)229-158(272)114(29-19-64-205-187(197)198)217-162(276)122(73-92(2)3)223-154(268)97(10)211-172(286)134(89-244)235-165(279)126(79-104-43-53-110(250)54-44-104)227-164(278)125(78-103-41-51-109(249)52-42-103)226-157(271)113(28-18-63-204-186(195)196)215-152(266)96(9)210-155(269)118(61-72-300-14)218-168(282)131(85-147(261)262)231-160(274)117(58-60-145(257)258)216-153(267)98(11)212-175(289)137-33-23-67-239(137)181(295)99(12)213-161(275)130(84-146(259)260)230-159(273)116(57-59-144(255)256)214-143(254)88-208-174(288)136-32-22-69-241(136)185(299)133(83-142(193)253)234-169(283)132(86-148(263)264)232-177(291)140-36-26-71-243(140)183(297)119(27-16-17-62-190)220-173(287)135(90-245)236-178(292)138-34-24-68-240(138)182(296)112(191)76-101-37-47-107(247)48-38-101/h37-56,87,91-100,112-140,149-150,244-251H,15-36,57-86,88-90,190-191H2,1-14H3,(H2,192,252)(H2,193,253)(H2,194,265)(H,203,209)(H,208,288)(H,210,269)(H,211,286)(H,212,289)(H,213,275)(H,214,254)(H,215,266)(H,216,267)(H,217,276)(H,218,282)(H,219,290)(H,220,287)(H,221,294)(H,222,270)(H,223,268)(H,224,281)(H,225,277)(H,226,271)(H,227,278)(H,228,280)(H,229,272)(H,230,273)(H,231,274)(H,232,291)(H,233,293)(H,234,283)(H,235,279)(H,236,292)(H,237,285)(H,238,284)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H4,195,196,204)(H4,197,198,205)(H4,199,200,206)(H4,201,202,207)/t95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,149-,150-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWANDCMSKOYBR-MJWITIMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C9CCCN9C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C189H284N54O56S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4241 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Leu31,Pro34]-Neuropeptide Y (human, rat) | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



